
2-Methyl-1-propylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, a propyl group, and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with propyl and methyl groups followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of strong bases and alkyl halides for the alkylation step, followed by oxidation reactions to introduce the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance the efficiency and yield of the desired product. Catalysts such as palladium or platinum on carbon are often used to facilitate the alkylation and oxidation reactions. The process is optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl and propyl groups can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products
Oxidation: 2-Methyl-1-propylcyclohexane-1-carboxylic acid.
Reduction: 2-Methyl-1-propylcyclohexane-1-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-1-propylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclohexane ring and its substituents may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
2-Methylcyclohexane: A cyclohexane ring with a single methyl group.
1-Propylcyclohexane: A cyclohexane ring with a single propyl group.
Uniqueness
2-Methyl-1-propylcyclohexane-1-carbaldehyde is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-1-propylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-3-7-11(9-12)8-5-4-6-10(11)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
PJSLGCVQAAVHGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


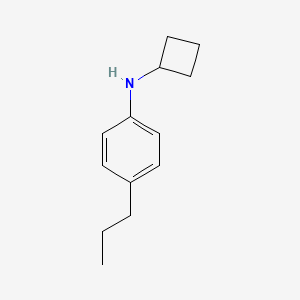
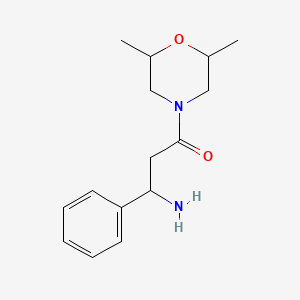
![6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13275335.png)

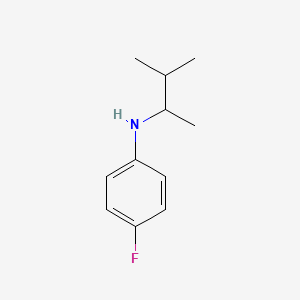
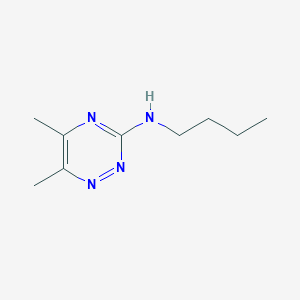

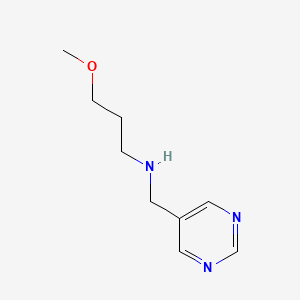
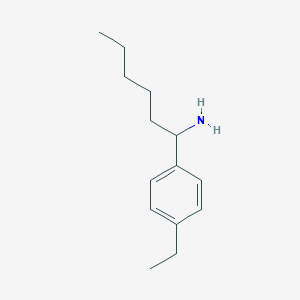
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)
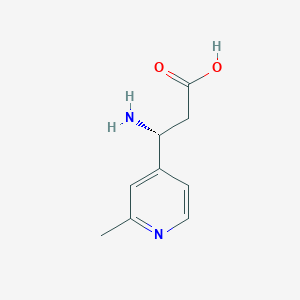

![(3-Methylpentan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13275422.png)

